![molecular formula C19H25N3O3S B5635048 (4-methoxy-2-methylphenyl){4-[(2-methyl-1,3-thiazol-4-yl)methyl]piperazin-1-yl}acetic acid](/img/structure/B5635048.png)
(4-methoxy-2-methylphenyl){4-[(2-methyl-1,3-thiazol-4-yl)methyl]piperazin-1-yl}acetic acid
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Overview
Description
The exploration of chemical compounds with specific configurations, such as "(4-methoxy-2-methylphenyl){4-[(2-methyl-1,3-thiazol-4-yl)methyl]piperazin-1-yl}acetic acid," contributes significantly to pharmaceutical and chemical research. Compounds with such intricate structures are often investigated for their potential therapeutic effects and chemical properties, laying foundational knowledge for drug development and synthesis optimization.
Synthesis Analysis
The synthesis of complex organic compounds typically involves multi-step reactions, including functional group transformations and coupling reactions. An example of synthesis methodologies can be seen in the work on piperazine and thiazolidinone derivatives, where researchers explore synthetic routes for creating molecules with potential pharmacological activities (M. Ibrahim, 2011).
Molecular Structure Analysis
Analyzing the molecular structure of compounds involves spectroscopic methods and computational chemistry. Studies often employ techniques such as NMR, IR, and mass spectrometry to elucidate structural details, as seen in the characterization of substituted thiazolidin-4-ones (R. Issac & J. Tierney, 1996).
Chemical Reactions and Properties
The reactivity and chemical behavior of compounds are crucial for understanding their potential applications. For instance, the synthesis and evaluation of ligands for D2-like receptors highlight the importance of arylalkyl substituents in modulating chemical properties and biological activities (D. Sikazwe et al., 2009).
Physical Properties Analysis
Physical properties such as solubility, melting point, and stability are key factors in the development and application of chemical compounds. These properties are influenced by the molecular structure and can be tailored through synthetic modifications.
Chemical Properties Analysis
The chemical properties, including acidity, basicity, reactivity towards other chemicals, and stability under various conditions, dictate the compound's suitability for specific applications. Investigations into the synthesis and transformation of phosphorylated derivatives of 1,3-azoles offer insights into how structural variations affect chemical properties (E. Abdurakhmanova et al., 2018).
properties
IUPAC Name |
2-(4-methoxy-2-methylphenyl)-2-[4-[(2-methyl-1,3-thiazol-4-yl)methyl]piperazin-1-yl]acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N3O3S/c1-13-10-16(25-3)4-5-17(13)18(19(23)24)22-8-6-21(7-9-22)11-15-12-26-14(2)20-15/h4-5,10,12,18H,6-9,11H2,1-3H3,(H,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HWDIUSBJIRWAAD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OC)C(C(=O)O)N2CCN(CC2)CC3=CSC(=N3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Methoxy-2-methylphenyl){4-[(2-methyl-1,3-thiazol-4-yl)methyl]piperazin-1-yl}acetic acid |
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